Gsnkgaiiglm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gsnkgaiiglm is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Gsnkgaiiglm undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Aggregation: The peptide can self-assemble into fibrillary aggregates under physiological conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the methionine residue.
Aggregation: Physiological conditions such as pH 7.4 and the presence of metal ions like zinc or copper can promote aggregation.
Major Products
Oxidation: Methionine sulfoxide.
Aggregation: Fibrillary aggregates of β-Amyloid (25-35).
Scientific Research Applications
Gsnkgaiiglm has several scientific research applications:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular toxicity and apoptosis, particularly in neuronal cells.
Medicine: Studied for its involvement in Alzheimer’s disease and potential therapeutic targets.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research.
Mechanism of Action
Gsnkgaiiglm exerts its effects through several mechanisms:
Neurotoxicity: The peptide induces apoptosis in neuronal cells by increasing intracellular calcium levels and reactive oxygen species (ROS) production.
Aggregation: Forms fibrillary aggregates that disrupt cellular membranes and induce cytotoxicity.
Signaling Pathways: Activates c-Jun N-terminal kinase (JNK) signaling, leading to mitochondrial dysfunction and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta-peptide (1-40): A longer fragment of the amyloid beta-peptide involved in Alzheimer’s disease.
Amyloid beta-peptide (1-42): Another longer fragment with a higher tendency to form fibrils and plaques.
Uniqueness
Gsnkgaiiglm is unique due to its short sequence and high toxicity. It retains the neurotoxic properties of the full-length amyloid beta-peptides while being easier to synthesize and study .
Properties
Molecular Formula |
C49H83F6N13O18S |
---|---|
Molecular Weight |
1288.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H81N13O14S.2C2HF3O2/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47;2*3-2(4,5)1(6)7/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72);2*(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-;;/m0../s1 |
InChI Key |
HDPAFGAYDGARHD-DRVDAFEESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.